p-Butoxybenzylidene p-hexylaniline
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Overview
Description
p-Butoxybenzylidene p-hexylaniline: is an organic compound with the molecular formula C23H31NO and a molecular weight of 337.4983 g/mol . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-hexylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-hexylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Butoxybenzylidene p-hexylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: p-Butoxybenzaldehyde and p-hexylaniline.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Butoxybenzylidene p-hexylaniline is widely used in the study of liquid crystals due to its mesogenic properties. It serves as a model compound for understanding the behavior of liquid crystalline materials and their phase transitions .
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, Schiff bases in general are known for their antimicrobial, antifungal, and anticancer properties. Research into similar compounds may provide insights into potential biomedical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices. Its unique properties make it suitable for applications requiring precise control of molecular alignment and optical characteristics .
Mechanism of Action
The mechanism of action of p-Butoxybenzylidene p-hexylaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to exhibit different conformations depending on temperature and external conditions. These conformational changes are crucial for its function in liquid crystal applications, where the alignment and orientation of molecules determine the material’s optical properties .
Comparison with Similar Compounds
- p-Butoxybenzylidene p-heptylaniline
- p-Butoxybenzylidene p-propionyloxyaniline
- p-Methoxybenzylidene p-hexylaniline
Comparison: Compared to similar compounds, p-Butoxybenzylidene p-hexylaniline stands out due to its specific alkyl chain length and butoxy substituent, which influence its liquid crystalline behavior. These structural features contribute to its unique phase transition temperatures and mesogenic properties, making it particularly valuable for certain applications in liquid crystal technology .
Properties
CAS No. |
111458-12-9 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
OFIBDXCRLAWBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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